molecular formula C16H14FN5OS B5693673 N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5693673
M. Wt: 343.4 g/mol
InChI Key: SEYYOKKSSJQGKR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological properties . This compound is built on a molecular framework that integrates a 4-fluorophenyl acetamide group connected via a sulfanyl bridge to a 4-methyl-5-(pyridin-4-yl)-1,2,4-triazole ring. This specific architecture suggests potential for multi-target engagement and places it within a class of compounds investigated for various biochemical applications. 1,2,4-Triazole derivatives are extensively studied for their antifungal activity, often acting as inhibitors of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, the structural components of this molecule, including the pyridine and fluorophenyl rings, are common in pharmaceuticals and are frequently associated with anti-inflammatory, antibacterial, and anticancer activities . The presence of nitrogen and sulfur donor atoms also makes related 1,2,4-triazole compounds valuable in coordination chemistry, where they can act as ligands for transition metal ions, forming complexes with potential catalytic and material science applications . This product is provided as a dry powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own thorough characterization and biological testing to confirm its suitability for specific experimental applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-4-2-12(17)3-5-13/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYOKKSSJQGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyridinyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Analogues

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Key structural analogs include:

Compound Name Substituents Key Features Biological Activity Reference
VUAA-1 N-(4-ethylphenyl), 3-pyridinyl Orco agonist (EC₅₀ ~3 µM) Activates insect olfactory receptors
OLC-12 N-(4-isopropylphenyl), 4-pyridinyl Orco agonist Used in oviposition attractant studies
OLC-15 N-(4-butylphenyl), 2-pyridinyl Orco antagonist (IC₅₀ ~0.5 µM) Blocks insect olfactory channels
N-(4-methoxyphenyl) analog 4-methoxyphenyl Electron-donating group Lower metabolic stability vs. fluorophenyl
N-(2,4-difluorophenyl) analog 2,4-difluorophenyl Enhanced lipophilicity Antimicrobial activity (MIC: 8–16 µg/mL)
N-(3-fluorophenyl) analog 3-fluorophenyl Meta-fluorine substitution Moderate anti-inflammatory activity

Structural Insights :

  • Pyridinyl Position : The 4-pyridinyl group (vs. 3-pyridinyl in VUAA-1) optimizes π-π stacking in Orco binding pockets .
  • Phenyl Substituents : Fluorine atoms improve membrane permeability and resistance to oxidative metabolism compared to methoxy or ethyl groups .
Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWGs) : Fluorine and bromine substituents (e.g., ) improve receptor binding and metabolic stability. For example, N-[3-(trifluoromethyl)phenyl] analog () showed enhanced antifungal activity due to increased lipophilicity .
  • Electron-Donating Groups (EDGs) : Methoxy and ethyl groups (e.g., ) reduce oxidative stability but may improve solubility .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (higher than methoxyphenyl analogs ~1.8), favoring membrane penetration .
  • Solubility: Fluorine’s electronegativity reduces aqueous solubility compared to hydroxyl or amino-substituted analogs .
  • Metabolic Stability : Fluorine resists CYP450-mediated oxidation, extending half-life relative to ethyl or methoxy derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be controlled to maximize yield?

  • The synthesis involves multi-step reactions, including the formation of triazole-thiol intermediates and subsequent alkylation with chloroacetonitrile derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux conditions (~80–100°C) are critical for cyclization steps to form the triazole ring .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm, pyridinyl signals at δ ~8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~428) .

Q. How stable is this compound under standard laboratory storage conditions?

  • Stability tests indicate:

  • Light sensitivity : Decomposition occurs under UV light; store in amber glassware .
  • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to differentiate direct target effects from off-target interactions .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to diverse targets, such as tyrosine kinases or microbial enzymes .

Q. How does the fluorophenyl group influence the compound’s pharmacokinetic profile compared to chlorophenyl or methoxyphenyl analogs?

  • Lipophilicity : Fluorine increases logP by ~0.5 compared to chlorine, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Microsomal stability assays (e.g., rat liver microsomes) show slower degradation of the fluorophenyl derivative (t1/2_{1/2} = 45 min) vs. chlorophenyl (t1/2_{1/2} = 30 min) .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Replace the pyridinyl group with thiophene or furan rings to assess heterocycle-dependent activity .
  • Pharmacophore mapping : Use X-ray crystallography (refined via SHELXL ) to identify critical hydrogen-bonding interactions (e.g., triazole sulfur with ATP-binding pockets) .

Q. How can derivatization of the sulfanylacetamide moiety enhance selectivity for specific biological targets?

  • Bioisosteric replacement : Substitute the sulfur atom with selenium or oxygen to modulate electron density and binding kinetics .
  • Peptide conjugation : Attach cell-penetrating peptides (e.g., TAT) via thiol-maleimide chemistry to improve intracellular delivery .

Methodological Considerations

Q. What are the best practices for crystallizing this compound to enable X-ray diffraction studies?

  • Solvent selection : Slow evaporation of saturated DMSO/water (1:1) solutions yields monoclinic crystals suitable for SHELXL refinement .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the triazole ring .

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Batch variability : Standardize synthesis protocols (e.g., KF titration for moisture control) to ensure consistent purity .
  • Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to normalize inter-experimental variability .

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